[(4-Ethylphenyl)carbamoyl]methyl 2-methylbenzoate
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Description
Scientific Research Applications
Environmental Impact and Aquatic Toxicity
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, including structures similar to the compound of interest, have been extensively studied for their environmental presence and impact. These compounds, widely used as preservatives in various consumer products, have been detected in water bodies, leading to concerns about their biodegradability and potential as endocrine disruptors. Research highlights their persistence in aquatic environments and the formation of halogenated by-products, which may pose additional environmental risks. Such studies are crucial for understanding the environmental footprint of chemical compounds and guiding the development of safer alternatives (Haman et al., 2015).
Antioxidant Activity Assessment
ABTS/PP Decolorization Assay of Antioxidant Capacity The evaluation of antioxidant capacity is a significant area of research, with implications for understanding compound efficacy in protecting against oxidative stress. Techniques like the ABTS decolorization assay provide insights into the antioxidant potential of compounds, offering a basis for their application in pharmaceuticals, food preservation, and cosmetic formulations. Understanding the reaction pathways and the effects of compounds on antioxidant capacity is essential for developing applications that leverage these properties for health and preservation purposes (Ilyasov et al., 2020).
Synthetic and Medicinal Chemistry
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest The development of synthetic methodologies to access biologically active molecules is a cornerstone of medicinal chemistry. Research into compounds with guanidine moieties, such as 2-guanidinobenzazoles, underscores the importance of synthetic chemistry in exploring the therapeutic potential of novel structures. These efforts highlight the ongoing need for innovative synthetic approaches to access compounds that could serve as lead structures for drug development, potentially including derivatives of the compound (Rosales-Hernández et al., 2022).
Environmental Safety and Toxicity Evaluation
Review of Environmental Effects of Oxybenzone and Other Sunscreen Active Ingredients The environmental safety and potential toxicity of chemical compounds, particularly those used in personal care products like sunscreens, are of growing concern. Studies focusing on the impact of UV filters on aquatic environments and wildlife stress the importance of comprehensive toxicological evaluations. These evaluations aim to balance human health benefits with environmental protection, guiding the selection and design of compounds with lower ecological footprints (Schneider & Lim, 2019).
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-14-8-10-15(11-9-14)19-17(20)12-22-18(21)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPXPWJLDUQFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.